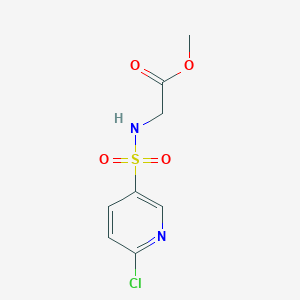

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSMHBVQJYENLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamido group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Medicine: Research involving this compound focuses on its potential therapeutic properties, including its role as a precursor for drug development.

Wirkmechanismus

The mechanism of action of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloropyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

- Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): This compound, a sulfonylurea herbicide, shares the sulfonamide bridge and ester group but differs in the central heterocycle (triazine vs. pyridine).

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl) Acetate ():

While lacking a sulfonamide group, this imidazole-based ester shares the ester functionality. The pyridine ring in the target compound likely confers distinct electronic properties, affecting binding interactions in biological systems .

Physicochemical and Reactivity Comparisons

- Solubility : The methyl acetate group improves lipophilicity relative to ethyl esters (e.g., ), which may influence bioavailability in agrochemical formulations .

Key Takeaways

Biologische Aktivität

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloropyridine ring and a sulfonamide functional group, which are critical for its biological interactions. The sulfonamide group is known for its ability to form hydrogen bonds, which can inhibit enzyme activity and disrupt cellular processes. The chloropyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing its biological efficacy.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The sulfonamide group can interact with the active sites of various enzymes, potentially inhibiting their functions.

- Receptor Interaction : The chloropyridine ring may interact with specific receptors or nucleic acids, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth, particularly through mechanisms that target dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

Anticancer Potential

The compound has shown promise in cancer research. Studies have suggested that similar sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, related compounds have demonstrated inhibitory effects on VEGFR-2 kinase, which plays a crucial role in angiogenesis .

Case Studies and Experimental Data

- Inhibitory Activity Against Bacterial Strains : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The compound's IC50 values indicate effective concentrations required to achieve 50% inhibition of bacterial growth.

- Anticancer Efficacy : In preclinical models, similar compounds have been shown to reduce tumor growth rates in xenograft models of human colorectal carcinoma. For example, a related compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, indicating strong potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloropyridine and sulfonamide groups | Antimicrobial, anticancer |

| Methyl 2-(4-chloropyridine-3-sulfonamido)acetate | Different substitution pattern on pyridine ring | Varies in reactivity and activity |

| Methyl 2-(6-bromopyridine-3-sulfonamido)acetate | Bromine substitution affects electronic properties | Potentially different biological activity |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Sulfonylation | DMF, NaOH | 0–25°C | 65–78 |

How can NMR spectroscopy resolve structural ambiguities in this compound?

Level: Basic

Methodological Answer:

1H and 13C NMR are critical for confirming the sulfonamide linkage and ester group. Key spectral features:

- 1H NMR: A singlet (~3.7 ppm) for the methoxy group (COOCH3) and a downfield shift (~8.5 ppm) for pyridine protons .

- 13C NMR: Peaks at ~165 ppm (ester carbonyl) and ~150 ppm (sulfonamide-linked pyridine carbons) .

Recommendation: Use CD3OD or DMSO-d6 as solvents to enhance solubility and resolve exchangeable protons (e.g., NH) .

What computational strategies predict the bioactivity of derivatives of this compound?

Level: Advanced

Methodological Answer:

3D-QSAR (Quantitative Structure-Activity Relationship) models can correlate structural features (e.g., substituents on the pyridine ring) with biological activity. For example:

Q. Table 2: Key Parameters for 3D-QSAR Validation

| Parameter | Value | Relevance |

|---|---|---|

| q² (cross-validated R²) | >0.5 | Model robustness |

| Predicted R² | >0.6 | External validation |

How do solvent systems and pH influence LogP measurements for this compound?

Level: Advanced

Methodological Answer:

LogP values vary due to ionization of the sulfonamide group (pKa ~1–3). Methodological considerations :

Q. Table 3: LogP Discrepancies and Resolutions

| Source | LogP | pH | Method |

|---|---|---|---|

| 0.92–0.93 | 5.5–7.4 | Calculated | |

| 1.89 | 7.0 | Experimental |

What are the challenges in crystallizing this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

Crystallization difficulties arise from the compound’s amphiphilic nature (polar sulfonamide vs. hydrophobic pyridine). Strategies include:

- Solvent screening : Use DMF/water or acetone/hexane mixtures to balance polarity .

- Seeding : Introduce microcrystals from analogous compounds (e.g., methyl 2-(5-bromopyridin-2-yl)acetate) to induce nucleation .

How can contradictory bioassay data for pesticidal activity be analyzed?

Level: Advanced

Methodological Answer:

Discrepancies may stem from differences in assay conditions (e.g., enzyme source, substrate concentration). Mitigation steps :

Meta-analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) .

Dose-response normalization : Express activity as IC50 relative to a common reference standard (e.g., metsulfuron-methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.